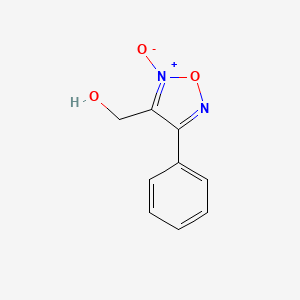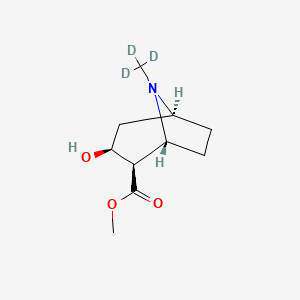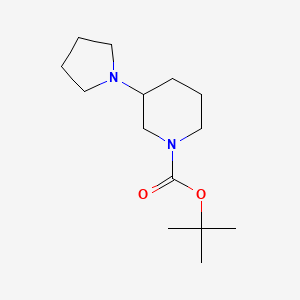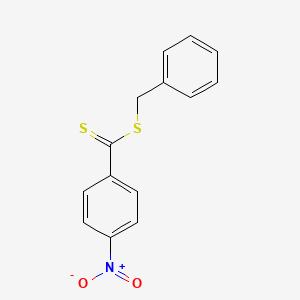
Ethyl 2-iodopyridine-3-carboxylate
概要
説明
Ethyl 2-iodopyridine-3-carboxylate is an organic compound with the molecular formula C8H8INO2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of an ethyl ester group at the 3-position and an iodine atom at the 2-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-iodopyridine-3-carboxylate can be synthesized through various methods. One common approach involves the iodination of ethyl nicotinate (ethyl pyridine-3-carboxylate) using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically takes place in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Another method involves the direct iodination of pyridine-3-carboxylic acid followed by esterification with ethanol in the presence of an acid catalyst such as sulfuric acid. This method may require purification steps like recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound. Additionally, industrial processes may employ greener solvents and catalysts to minimize environmental impact.
化学反応の分析
Types of Reactions
Ethyl 2-iodopyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds with aryl or alkyl boronic acids and alkynes, respectively.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like tetrahydrofuran (THF) or toluene.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Major Products
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Coupling: Formation of biaryl or alkyl-aryl compounds.
Reduction: Formation of ethyl 2-iodopyridine-3-methanol.
科学的研究の応用
Ethyl 2-iodopyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound is used in the synthesis of complex heterocyclic structures and natural product analogs.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used as a probe to study enzyme mechanisms and receptor-ligand interactions.
作用機序
The mechanism of action of ethyl 2-iodopyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with biological targets such as enzymes, receptors, or ion channels. The iodine atom can facilitate the formation of covalent bonds with target proteins, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which may further interact with biological targets.
類似化合物との比較
Ethyl 2-iodopyridine-3-carboxylate can be compared with other iodinated pyridine derivatives such as:
Ethyl 2-bromopyridine-3-carboxylate: Similar reactivity but with different electronic and steric properties due to the bromine atom.
Ethyl 2-chloropyridine-3-carboxylate: Less reactive in nucleophilic substitution reactions compared to the iodine derivative.
Ethyl 2-fluoropyridine-3-carboxylate: Higher stability and different reactivity profile due to the strong electron-withdrawing effect of fluorine.
The uniqueness of this compound lies in its high reactivity and versatility in various chemical transformations, making it a valuable intermediate in organic synthesis and medicinal chemistry.
特性
IUPAC Name |
ethyl 2-iodopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBFIHAEFFDKON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623916 | |
| Record name | Ethyl 2-iodopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154366-01-5 | |
| Record name | Ethyl 2-iodopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,5-Pyrrolidinedione, 1-[(1-naphthalenylcarbonyl)oxy]-](/img/structure/B3064593.png)











